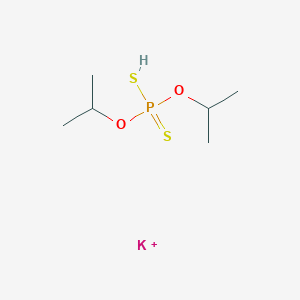
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a chemical compound known for its unique structure and properties It is a derivative of phosphorothioate, characterized by the presence of sulfur and oxygen atoms bonded to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphorus pentasulfide with isopropanol in the presence of a base such as potassium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+4(CH3)2CHOH+2KOH→2K[(CH3)2CHOS]2PS+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphorothioate derivatives.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and alcohols are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo-phosphorothioate derivatives.
Reduction: Formation of simpler phosphorothioate compounds.
Substitution: Formation of new alkoxy-phosphorothioate derivatives.
Aplicaciones Científicas De Investigación
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus and sulfur.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate biochemical pathways by donating or accepting sulfur and phosphorus atoms, thereby influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Potassium diisopropylamide: Another potassium-based compound with different functional groups.
Potassium diisopropylphosphorodithioate: Similar structure but with different substituents on the phosphorus atom.
Uniqueness
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to its specific combination of sulfur and oxygen atoms bonded to phosphorus, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
3419-34-9 |
|---|---|
Fórmula molecular |
C6H14KO2PS2 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
potassium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
PJJZTOTXLDXTEL-UHFFFAOYSA-M |
SMILES |
CC(C)OP(=S)(OC(C)C)S.[K+] |
SMILES canónico |
CC(C)OP(=S)(OC(C)C)[S-].[K+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















